molecular formula C17H16O4S2 B14187051 3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol CAS No. 923267-57-6

3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol

Cat. No.: B14187051
CAS No.: 923267-57-6
M. Wt: 348.4 g/mol
InChI Key: WAOKXMAOEAEUJQ-UHFFFAOYSA-N
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Description

3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol is a complex organic compound characterized by the presence of furan, sulfanyl, and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan and sulfanyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. The furan and sulfanyl groups may play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol is unique due to the combination of its functional groups and the specific arrangement of these groups within the molecule

Properties

CAS No.

923267-57-6

Molecular Formula

C17H16O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

3,6-bis(furan-2-ylmethylsulfanyl)-4-methylbenzene-1,2-diol

InChI

InChI=1S/C17H16O4S2/c1-11-8-14(22-9-12-4-2-6-20-12)15(18)16(19)17(11)23-10-13-5-3-7-21-13/h2-8,18-19H,9-10H2,1H3

InChI Key

WAOKXMAOEAEUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1SCC2=CC=CO2)O)O)SCC3=CC=CO3

Origin of Product

United States

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